2-cyclopentyl-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-cyclopentyl-1-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6O/c26-19(14-16-6-4-5-7-16)24-12-10-23(11-13-24)15-18-20-21-22-25(18)17-8-2-1-3-9-17/h1-3,8-9,16H,4-7,10-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUDKQKGEVHOOGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CCN(CC2)CC3=NN=NN3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various receptors and enzymes. For instance, some tetrazole derivatives have been found to inhibit angiotensin-converting enzyme (ACE), which plays a crucial role in the regulation of cardiovascular homeostasis.
Mode of Action
For example, in the case of ACE inhibitors, the nitrogen atoms of the tetrazole ring may bind to the active site of the enzyme, inhibiting its function.
Biochemical Pathways
Given the potential ace inhibitory activity, it could be inferred that the renin-angiotensin system might be affected. This system plays a key role in regulating blood pressure and fluid balance.
Pharmacokinetics
The tetrazole moiety is known to be highly polar, which could influence its absorption and distribution.
Result of Action
If it acts as an ace inhibitor, it could potentially lower blood pressure and have other cardiovascular effects.
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of a compound. For instance, tetrazoles are known to react with acidic materials and strong oxidizers, which could potentially affect their stability and activity.
Biological Activity
2-Cyclopentyl-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound combines a cyclopentyl group, a piperazine moiety, and a phenyl-tetrazole unit, which may contribute to its biological activity.
Chemical Structure and Properties
The molecular formula of the compound is , and it features several functional groups that are critical for its biological activity. The presence of the tetrazole ring allows for unique interactions with biological targets, potentially enhancing its efficacy as a therapeutic agent.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₆N₆O |
| CAS Number | 1049477-75-9 |
| Molecular Weight | 370.55 g/mol |
| Solubility | Soluble in DMSO |
Synthesis
The synthesis of 2-cyclopentyl-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone typically involves multiple steps:
- Formation of Cyclopentyl-Piperazine Intermediate : Cyclopentanone is reacted with piperazine.
- Reaction with Tetrazole : The intermediate is then reacted with 1-phenyl-1H-tetrazole-5-carbaldehyde under controlled conditions to yield the final product.
Analytical techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
The mechanism of action for 2-cyclopentyl-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone is primarily associated with its interaction with specific receptors or enzymes involved in various disease processes. Compounds with similar structures have shown significant anticancer activity through mechanisms such as:
- Induction of Apoptosis : Triggering programmed cell death in cancer cells.
- Cell Cycle Arrest : Preventing cancer cells from proliferating.
Pharmacological Studies
Research indicates that this compound may exhibit various pharmacological properties, including:
- Anticancer Activity : Studies have shown that compounds similar to this one can inhibit tumor growth and induce apoptosis in cancer cell lines.
- Neuropharmacological Effects : Potential applications in treating neurological disorders have been investigated, particularly due to the piperazine moiety's known effects on neurotransmitter systems.
Case Study: Anticancer Activity
A study evaluated the effects of related compounds on cancer cell lines, demonstrating that those with similar structural features could significantly reduce cell viability at concentrations as low as 100 nM. The study highlighted the importance of the tetrazole moiety in enhancing biological activity against cancer cells.
Comparative Analysis with Similar Compounds
To understand the uniqueness and potential advantages of 2-cyclopentyl-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone, it is useful to compare it with similar compounds:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 1-Cyclopentyl-4-{1-(2-furylmethyl)-tetrazol} | Anticancer | Contains a furanyl group |
| 5-Phenyl-tetrazoles | Antimicrobial | Lacks piperazine linkage |
| 2-Cyclohexyl-(4-(tetrazol-methyl)piperazine) | Neuroactive | Cyclohexane vs. cyclopentane |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Findings:
Piperazine vs.
Substituent Effects on Piperazine: Allyl groups (e.g., 13a) increase hydrophobicity, possibly improving membrane penetration but reducing aqueous solubility . Sulfonyl groups (e.g., 7d) introduce polarity and hydrogen-bond acceptor sites, correlating with antiproliferative activity in cancer cell lines . Biphenyl groups (e.g., antipsychotic derivatives) enhance aromatic stacking interactions, critical for CNS-targeted activity .
Tetrazole Modifications :
- The phenyltetrazole moiety in the target compound and its analogs (e.g., 13a, 7d) contributes to metabolic stability and π-π interactions with biological targets .
- Replacing tetrazole with thiophene (as in ) reduces molecular weight but may diminish hydrogen-bonding capacity .
Biological Activity Trends :
- Antimicrobial activity is prominent in allyl-piperazine-tetrazole derivatives (e.g., 13a), with MIC values comparable to ciprofloxacin .
- Antiproliferative activity in sulfonyl-piperazine analogs (e.g., 7d) suggests a structure-activity relationship (SAR) dependent on electronic effects .
- The target compound’s cyclopentyl group may position it for CNS or anti-inflammatory applications, though empirical data are needed.
Q & A
Q. What are the common synthetic routes for preparing 2-cyclopentyl-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone?
The synthesis typically involves multi-step reactions, starting with the functionalization of a pyrazole or tetrazole core. For example, a pyrazole ring may be coupled with a piperazine moiety via nucleophilic substitution or condensation reactions under controlled conditions (e.g., reflux in ethanol or acetic acid). Cyclopentyl groups are often introduced using alkylation or acylation agents. Key intermediates, such as 1-phenyl-1H-tetrazole derivatives, are synthesized via cycloaddition reactions with nitriles or amines. Reaction optimization for yield and purity may require chromatographic purification or recrystallization .
Q. How is the structural characterization of this compound performed?
Structural elucidation relies on spectroscopic and crystallographic methods:
- X-ray crystallography : Determines precise bond lengths, angles, and stereochemistry (e.g., monoclinic crystal systems with space groups like P21/c) .
- NMR spectroscopy : Assigns proton and carbon environments (e.g., distinguishing piperazine N-methyl groups at δ 2.3–3.5 ppm) .
- FTIR : Identifies functional groups like carbonyl (C=O stretch ~1700 cm⁻¹) and tetrazole rings (C-N stretches ~1500 cm⁻¹) .
Q. What in vitro assays are used to evaluate its biological activity?
Standard assays include:
- Antimicrobial screening : Agar diffusion or microdilution assays against bacterial/fungal strains (e.g., S. aureus, C. albicans) .
- Enzyme inhibition : Fluorescence-based assays targeting receptors (e.g., GPCRs) or enzymes (e.g., cyclooxygenase) to assess binding affinity (IC₅₀ values) .
- Cytotoxicity : MTT or SRB assays on cell lines (e.g., HeLa, HEK293) to determine EC₅₀ .
Advanced Research Questions
Q. How can synthetic yields be improved for derivatives with bulky substituents?
Steric hindrance from groups like cyclopentyl or phenyltetrazole can reduce reactivity. Strategies include:
- Microwave-assisted synthesis : Enhances reaction rates and reduces side products .
- Catalytic systems : Use of palladium catalysts for cross-coupling or phase-transfer catalysts for biphasic reactions .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .
Q. How are contradictions between computational and experimental biological data resolved?
Discrepancies may arise from solvation effects or conformational flexibility. Approaches include:
- Molecular dynamics simulations : To model compound-receptor interactions in physiological conditions (e.g., explicit water models) .
- Docking validation : Cross-checking with mutagenesis data or co-crystal structures .
- Free-energy perturbation : Quantifies binding energy differences between analogs .
Q. What methods are used to study structure-activity relationships (SAR) for piperazine-tetrazole hybrids?
SAR studies involve systematic modifications:
- Substituent variation : Replacing cyclopentyl with cyclohexyl or aryl groups to assess steric/electronic effects .
- Bioisosteric replacement : Swapping tetrazole with carboxylate or sulfonamide groups to compare potency .
- Pharmacophore mapping : Identifies critical hydrogen-bond acceptors (e.g., tetrazole N-atoms) .
Q. How is compound stability assessed under varying pH and temperature conditions?
Stability protocols include:
- Forced degradation studies : Exposure to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal stress (40–60°C) .
- HPLC-MS monitoring : Tracks degradation products (e.g., hydrolysis of the ethanone moiety) .
- Spectrophotometric assays : Measures absorbance changes in UV-Vis regions (e.g., 250–300 nm for aromatic systems) .
Methodological Notes
- Experimental design limitations : Small sample sizes or short data-collection periods (e.g., 9-hour degradation studies) may reduce real-world applicability. Continuous cooling and larger sample pools are recommended for robust results .
- Data validation : Cross-referencing spectral data (e.g., mzCloud or Acta Crystallographica entries) ensures reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
